Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It belongs to the class of chromane derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-7-methylchromane-6-carboxylic acid and methanol.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chromane derivatives.
Scientific Research Applications
Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The chromane ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-7-methylchromane-6-carboxylate: The non-hydrochloride form of the compound.
4-amino-7-methylchromane-6-carboxylic acid: The precursor in the synthesis of the compound.
Other Chromane Derivatives: Compounds with similar chromane ring structures but different substituents.
Uniqueness
Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-7-5-11-9(10(13)3-4-16-11)6-8(7)12(14)15-2/h5-6,10H,3-4,13H2,1-2H3 |
InChI Key |
YZJAGCLGWLAMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)C(CCO2)N |
Origin of Product |
United States |
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